molecular formula C10H11NO2 B1405967 4-(2-Hydroxyethoxy)-2-methylbenzonitrile CAS No. 1448674-18-7

4-(2-Hydroxyethoxy)-2-methylbenzonitrile

Cat. No.: B1405967
CAS No.: 1448674-18-7
M. Wt: 177.2 g/mol
InChI Key: IISZYETXSAOZHL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-2-methylbenzonitrile is a benzonitrile derivative featuring a 2-methyl group at the ortho position and a 2-hydroxyethoxy substituent at the para position of the aromatic ring. This structure combines the electron-withdrawing nitrile group with polar hydroxyethoxy and methyl substituents, influencing its physicochemical properties and reactivity. Benzonitrile derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates and bioactive motifs .

Properties

IUPAC Name

4-(2-hydroxyethoxy)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-6-10(13-5-4-12)3-2-9(8)7-11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISZYETXSAOZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with ethylene glycol under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide, which promotes the nucleophilic substitution of the nitrile group by the hydroxyethoxy group.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Photoinitiator in UV Curing

Overview:
One of the primary applications of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile is as a photoinitiator in UV curing processes. It facilitates the polymerization of unsaturated monomers and prepolymers upon exposure to UV light.

Key Properties:

  • Non-yellowing: This characteristic makes it suitable for applications where color stability is critical.
  • High efficiency: It promotes rapid curing, which is essential in industrial applications.

Applications:

  • UV Curable Coatings: Used in coatings for various substrates, enhancing durability and appearance.
  • Inks: Employed in printing inks to ensure quick drying and adherence to surfaces.

Case Study:
A study demonstrated its effectiveness in synthesizing polyacrylamide-grafted chitosan nanoparticles through copolymerization under UV irradiation, showcasing its role as a photoinitiator .

Synthesis of Polymeric Materials

Overview:
The compound is instrumental in synthesizing various polymeric materials, including hydrogels and nanoparticles.

Applications:

  • Hydrophobic Polyurethane Sponges: Through thiol–ene click reactions, it aids in creating sponges with desirable properties for applications in filtration and absorption.
  • Hyperbranched Polymers: Used in the synthesis of hyperbranched polymers for diverse industrial applications, including drug delivery systems and coatings .

Data Table: Polymer Applications

Application TypeDescriptionReference
Polyacrylamide-grafted ChitosanNanoparticles synthesized via UV polymerization
Hydrophobic Polyurethane SpongeCreated using thiol–ene click reactions
Hyperbranched PolymersUsed for drug delivery and coatings

Biomedical Applications

Overview:
In biomedical engineering, 4-(2-Hydroxyethoxy)-2-methylbenzonitrile has been explored for its potential in developing advanced materials for medical applications.

Applications:

  • Injectable Hydrogels: These hydrogels are designed for minimally invasive therapies, particularly for treating intervertebral disc degeneration. The compound plays a crucial role in achieving the required mechanical properties and biocompatibility .
  • Wound Healing Scaffolds: It has been utilized to create fibrous scaffolds that enhance wound healing through controlled release of therapeutic agents .

Case Study:
Research highlighted the development of a photocurable injectable hydrogel that effectively encapsulates cells for tissue engineering applications. The hydrogel demonstrated favorable mechanical properties and biocompatibility, making it suitable for use in regenerative medicine .

Environmental Applications

Overview:
The compound's ability to act as a flocculant has been studied, particularly in wastewater treatment processes.

Applications:

  • Flocculation Performance: Polyacrylamide-grafted chitosan nanoparticles synthesized using this compound have shown promising results in flocculating suspended particles from wastewater, thus enhancing water treatment efficiency .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile depends on its application. In photopolymerization, for example, it acts as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive radicals that initiate polymerization reactions .

Comparison with Similar Compounds

4-(2-Hydroxyethyl)benzonitrile (C₉H₉NO)

  • Substituents : A hydroxyethyl (-CH₂CH₂OH) group at the para position.
  • Properties: The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to non-polar analogs. Its molecular weight (147.17) is lower than 4-(2-Hydroxyethoxy)-2-methylbenzonitrile’s hypothetical weight (~177.2), reflecting the absence of a methyl group and ether oxygen .
  • Applications : Used as a reference standard in drug analysis and as a building block for pharmaceuticals .

4-Methoxy-2-methylbenzonitrile (C₉H₉NO)

  • Substituents : Methoxy (-OCH₃) at para and methyl (-CH₃) at ortho.
  • Its methyl group introduces steric hindrance, affecting regioselectivity in synthetic pathways .
  • Applications : Intermediate in synthesizing herbicides and antifungal agents .

4-Bromo-2-(2-methoxyethoxy)benzonitrile (C₁₀H₁₀BrNO₂)

  • Substituents : Bromo (-Br) at para and methoxyethoxy (-OCH₂CH₂OCH₃) at ortho.
  • Properties : The bromo substituent enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxyethoxy group enhances lipophilicity (logP ~2.5 estimated). Its higher molecular weight (256.10) reflects the bromine atom .
  • Applications : Candidate for synthesizing biaryl compounds in medicinal chemistry .

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile (C₁₂H₁₆N₂O₂)

  • Substituents: Dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) at meta and methoxy at para.
  • Properties: The dimethylamino group imparts basicity (pKa ~9.5), making this compound soluble in acidic aqueous solutions. Used in studies targeting neurotransmitter receptors due to its structural mimicry of bioactive amines .

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (C₁₀H₁₁NO₂)

  • Substituents : Hydroxyethoxy (-OCH₂CH₂OH) at para, with an acetonitrile (-CH₂CN) side chain.
  • Properties : The acetonitrile moiety increases rigidity compared to benzonitrile derivatives. Applications include liquid crystal precursors and polymer additives .

Research and Pharmacological Insights

  • Safety Profile : Analogous benzonitriles (e.g., 4-hydroxy-2-methoxybenzeneacetonitrile) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating careful handling in laboratory settings .
  • Synthetic Routes : Hydroxyethoxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution, while methyl groups are added via Friedel-Crafts alkylation .

Biological Activity

4-(2-Hydroxyethoxy)-2-methylbenzonitrile is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(2-Hydroxyethoxy)-2-methylbenzonitrile, also known by its chemical formula C11H13NC_{11}H_{13}N, features a benzonitrile core with a hydroxyl ethoxy group and a methyl substituent. The presence of these functional groups contributes to its solubility and reactivity, influencing its biological activity.

The biological activity of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes, which may lead to therapeutic effects against certain diseases.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that 4-(2-Hydroxyethoxy)-2-methylbenzonitrile exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, leading to reduced cell viability.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile against multi-drug resistant bacterial strains. The results indicated significant inhibition at concentrations as low as 16 µg/mL, highlighting the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The study found that treatment with 4-(2-Hydroxyethoxy)-2-methylbenzonitrile resulted in increased apoptosis markers and reduced proliferation rates in HeLa cells. This suggests a mechanism involving the activation of apoptotic pathways .

Research Findings

Recent studies have focused on optimizing the synthesis of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile to improve yield and purity. Enhanced synthetic routes have been developed that allow for better scalability and reduced environmental impact . Additionally, ongoing research is exploring the pharmacokinetics and bioavailability of this compound to assess its viability for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.